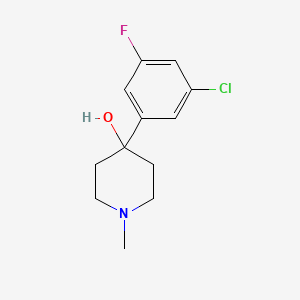

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine is a substituted piperidine derivative characterized by a 3-chloro-5-fluorophenyl group attached to the 4-position of the piperidine ring, along with a hydroxyl group and a methyl substituent at the 1-position. The presence of both chloro and fluoro substituents on the phenyl ring enhances its electronic and steric properties, which may influence binding affinity to biological targets such as receptors or enzymes .

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-15-4-2-12(16,3-5-15)9-6-10(13)8-11(14)7-9/h6-8,16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLKPSLBQWBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC(=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine typically involves the reaction of 3-chloro-5-fluoroaniline with 1-methylpiperidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-(3-Chloro-5-fluorophenyl)-4-oxopiperidine.

Reduction: Formation of 4-(3-Chloro-5-fluorophenyl)-1-methylpiperidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound with the molecular formula and a molecular weight of 243.71 . While the provided search results do not offer extensive details regarding specific applications of this compound, they do provide some context clues.

Based on the search results, potential applications and related information can be summarized as follows:

1. Chemical Intermediate:

- 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine can be used as a chemical intermediate in the preparation of other compounds .

- Specifically, it can be a key intermediate in the synthesis of Paroxetine, also known as (-)-trans-4-p-fluorophenyl-3-(3',4'-methylenedioxyphenoxymethyl)-piperidine . Paroxetine is a commercially available antidepressant that inhibits 5-hydroxytryptamine (5-HT) re-uptake .

2. Synthesis of Substituted Pyrazolo[1,5-a]pyrimidine Compounds:

- It appears in multiple instances in the search results as a fragment of larger molecules that are substituted pyrazolo[1,5-a]pyrimidine compounds .

- These compounds are inhibitors of Trk kinases and may be useful in the treatment of diseases that can be treated with a Trk kinase inhibitor .

3. Chemical Properties and Safety:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Chloro-fluorophenyl positioning : The 3-chloro-5-fluorophenyl group in the target compound distinguishes it from analogs like 4-(4-fluorophenyl)-4-hydroxy-piperidine , which lacks chlorine and has a different substitution pattern. This difference likely alters electronic properties and target selectivity.

- Piperidine vs.

- Functional group variations: Sulfonamide () and propiophenone () derivatives demonstrate broader applications in agrochemicals and electronics, whereas the hydroxyl-piperidine core of the target compound suggests a focus on medicinal chemistry.

Biological Activity

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Chemical Formula : C12H15ClFNO

- Molecular Weight : 243.708 g/mol

- CAS Number : Not available

- Purity : 97% GC-FID

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine, exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis |

| A549 (lung cancer) | 6.8 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | 7.4 | Modulation of apoptosis-related proteins |

The compound demonstrated better cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as an effective anticancer agent .

Neuroprotective Effects

In the context of neurodegenerative diseases, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in Alzheimer's disease:

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| AChE | 3.5 | Donepezil |

| BuChE | 8.2 | Rivastigmine |

The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive functions in Alzheimer's patients .

The biological activity of 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine is attributed to its ability to interact with specific molecular targets:

- Muscarinic Receptors : The compound acts as a ligand for M3 muscarinic acetylcholine receptors, which are involved in cellular proliferation and resistance to apoptosis.

- Dipeptidyl Peptidase IV (DPP-IV) : It has been suggested that similar piperidine derivatives can inhibit DPP-IV, an enzyme that plays a critical role in glucose metabolism and is a target for type 2 diabetes treatment .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Hypopharyngeal Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and increased survival rates in animal models.

- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-methylpiperidine?

The synthesis typically involves multi-step reactions with careful control of substituent positioning. For example:

- Step 1 : Nucleophilic substitution or coupling reactions to introduce the 3-chloro-5-fluorophenyl group.

- Step 2 : Hydroxylation at the 4-position of the piperidine ring under controlled pH (e.g., using NaOH in dichloromethane) to avoid side reactions .

- Step 3 : Methylation at the 1-position using methyl halides or reductive amination.

Critical Parameters : Solvent choice (e.g., dichloromethane for polar intermediates), temperature (room temperature to 60°C), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How is the purity of this compound validated in experimental workflows?

- HPLC : ≥95% purity is standard, with retention time calibrated against reference standards .

- Elemental Analysis : Theoretical vs. experimental values for C, H, N, and Cl (e.g., C: 65.66% calc. vs. 65.53% found; Cl: 9.69% calc. vs. 9.65% found) confirm stoichiometric integrity .

- TLC : Used for rapid monitoring of reaction progress .

Q. What safety precautions are essential during handling?

- Hazard Codes : H300 (fatal if swallowed), H313 (harmful in contact with skin) .

- Mitigation : Use fume hoods for volatile solvents (e.g., dichloromethane), wear nitrile gloves, and store at 2–8°C under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) impact biological activity?

- Example : The (-)-trans enantiomer of a related fluorophenyl-piperidine derivative showed 10× higher 5-HT receptor binding affinity than the (+)-cis form .

- Methodology : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers. Confirm configurations via X-ray crystallography or circular dichroism .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Q. What strategies optimize reaction yields for scale-up synthesis?

Q. How is structure-activity relationship (SAR) analyzed for receptor targeting?

Q. What analytical techniques resolve degradation products under stressed conditions?

- Forced Degradation : Expose to UV light (254 nm, 48 hrs) or acidic hydrolysis (1M HCl, 70°C).

- LC-MS : Identifies major degradation products (e.g., dehydroxylated or demethylated derivatives) .

Methodological Guidance

Q. For Basic Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.